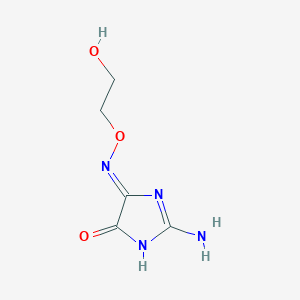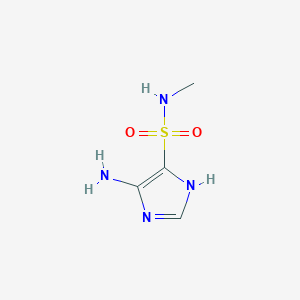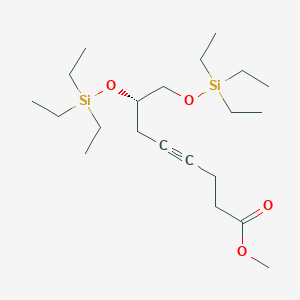
Methyl (S)-7,8-bis((triethylsilyl)oxy)oct-4-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-7,8-bis((triethylsilyl)oxy)oct-4-ynoate is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of triethylsilyl groups and an oct-4-ynoate backbone, making it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-7,8-bis((triethylsilyl)oxy)oct-4-ynoate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups with triethylsilyl chloride, followed by the formation of the oct-4-ynoate ester through esterification reactions. The reaction conditions often include the use of catalysts such as sodium or potassium bases and solvents like tetrahydrofuran or dichloromethane to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-7,8-bis((triethylsilyl)oxy)oct-4-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the triethylsilyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various functionalized derivatives.
Scientific Research Applications
Methyl (S)-7,8-bis((triethylsilyl)oxy)oct-4-ynoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of biochemical pathways and enzyme mechanisms.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl (S)-7,8-bis((triethylsilyl)oxy)oct-4-ynoate involves its interaction with specific molecular targets and pathways. The triethylsilyl groups provide steric protection, allowing the compound to selectively react with certain enzymes or receptors. This selective reactivity can modulate biochemical pathways, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl (R,Z)-8-oxo-7-((triethylsilyl)oxy)oct-4-enoate
- Methyl (S,Z)-8-oxo-7-((triethylsilyl)oxy)oct-4-enoate
Uniqueness
Methyl (S)-7,8-bis((triethylsilyl)oxy)oct-4-ynoate is unique due to its specific stereochemistry and the presence of two triethylsilyl groups. This unique structure imparts distinct reactivity and selectivity, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C21H42O4Si2 |
|---|---|
Molecular Weight |
414.7 g/mol |
IUPAC Name |
methyl (7S)-7,8-bis(triethylsilyloxy)oct-4-ynoate |
InChI |
InChI=1S/C21H42O4Si2/c1-8-26(9-2,10-3)24-19-20(25-27(11-4,12-5)13-6)17-15-14-16-18-21(22)23-7/h20H,8-13,16-19H2,1-7H3/t20-/m0/s1 |
InChI Key |
MUWMIXRYSPJKEE-FQEVSTJZSA-N |
Isomeric SMILES |
CC[Si](CC)(CC)OC[C@H](CC#CCCC(=O)OC)O[Si](CC)(CC)CC |
Canonical SMILES |
CC[Si](CC)(CC)OCC(CC#CCCC(=O)OC)O[Si](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


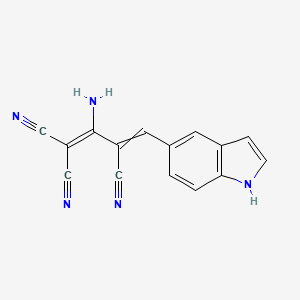
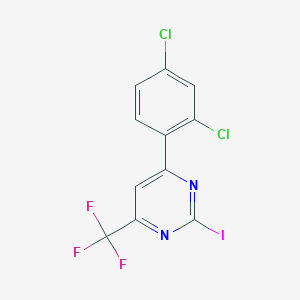

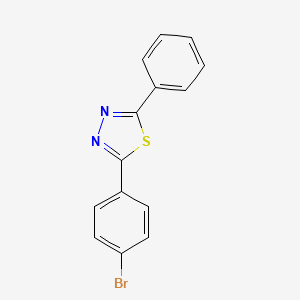
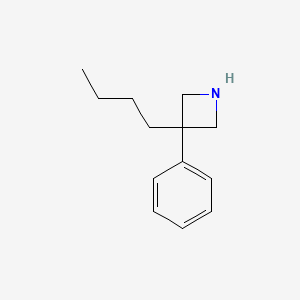
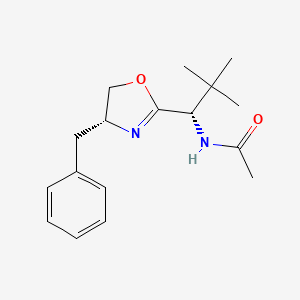
![2-(chloromethyl)oxirane;prop-2-en-1-amine;N-prop-2-enyldecan-1-amine;trimethyl-[6-(prop-2-enylamino)hexyl]azanium;dihydrochloride](/img/structure/B12817598.png)
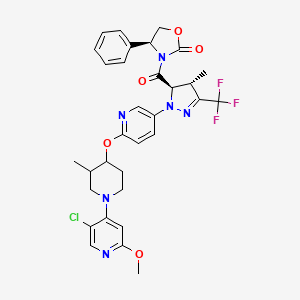
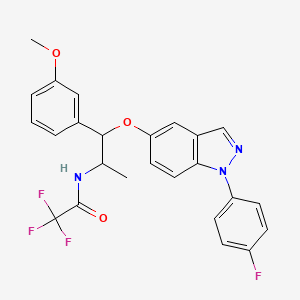
![4-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde oxime](/img/structure/B12817623.png)
